molecular formula C4H2BrNO2S B1283395 4-Bromo-1,3-thiazole-2-carboxylic acid CAS No. 88982-82-5

4-Bromo-1,3-thiazole-2-carboxylic acid

Cat. No. B1283395
CAS No.: 88982-82-5
M. Wt: 208.04 g/mol
InChI Key: AYUAEJPYEJEHJN-UHFFFAOYSA-N
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Patent
US09169243B2

Procedure details

To the solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in Et2O (1000 mL) was added n-BuLi (90 mL, 2.5 M, 1.1 eq.) at −78° C. dropwise and it was stirred for one hour. The reaction solution was poured into dry CO2 at −78° C. and the reaction mixture was warmed to the room temperature. TLC and LCMS showed the reaction was complete. It was quenched with water (100 ml). The Et2O phase was removed. The aqueous phase was adjusted to pH to 2-3 and extracted with ethyl acetate. The organic phase was dried, filtered and concentrated to obtain 4-bromothiazole-2-carboxylic acid. 1HNMR (400 MHz, DMSO): δ 8.23 (1H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.[Li]CCCC.[C:13](=[O:15])=[O:14]>CCOCC>[Br:7][C:5]1[N:6]=[C:2]([C:13]([OH:15])=[O:14])[S:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
90 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was quenched with water (100 ml)
CUSTOM
Type
CUSTOM
Details
The Et2O phase was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1N=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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